Ethyl 6-chloro-3-(trifluoromethyl)picolinate Ethyl 6-chloro-3-(trifluoromethyl)picolinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18310463
InChI: InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-5(9(11,12)13)3-4-6(10)14-7/h3-4H,2H2,1H3
SMILES:
Molecular Formula: C9H7ClF3NO2
Molecular Weight: 253.60 g/mol

Ethyl 6-chloro-3-(trifluoromethyl)picolinate

CAS No.:

Cat. No.: VC18310463

Molecular Formula: C9H7ClF3NO2

Molecular Weight: 253.60 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-chloro-3-(trifluoromethyl)picolinate -

Specification

Molecular Formula C9H7ClF3NO2
Molecular Weight 253.60 g/mol
IUPAC Name ethyl 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylate
Standard InChI InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-5(9(11,12)13)3-4-6(10)14-7/h3-4H,2H2,1H3
Standard InChI Key IEBIWBQNIVHZDE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C=CC(=N1)Cl)C(F)(F)F

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

Ethyl 6-chloro-3-(trifluoromethyl)picolinate (hypothetical structure based on analogs) belongs to the picolinate ester family, with the molecular formula C9_9H7_7ClF3_3NO2_2 and a molecular weight of 253.60 g/mol . Its core structure features:

  • A pyridine ring substituted with:

    • Chlorine at position 6

    • Trifluoromethyl (-CF3_3) at position 3

    • Ethyl ester (-COOEt) at position 2

The electron-withdrawing effects of the -CF3_3 and chlorine groups significantly influence the compound’s reactivity and stability, as observed in related derivatives like ethyl 6-chloro-5-(trifluoromethyl)picolinate (CAS 850864-57-2) .

Comparative Structural Data

Table 1 summarizes key properties of analogous picolinate esters:

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)
Ethyl 6-chloro-5-(trifluoromethyl)picolinate850864-57-2C9_9H7_7ClF3_3NO2_2253.60Not reported
Methyl 6-chloro-5-(trifluoromethyl)picolinate1211518-35-2C8_8H5_5ClF3_3NO2_2239.58Not reported
Ethyl 5-bromo-3-(trifluoromethyl)picolinate1214353-89-5C9_9H7_7BrF3_3NO2_2298.51Not reported

Synthetic Methodologies

General Synthesis of Halogenated Picolinates

The synthesis of ethyl 6-chloro-3-(trifluoromethyl)picolinate likely follows strategies analogous to those for positional isomers. For example, methyl 6-chloro-5-(trifluoromethyl)picolinate is synthesized via:

  • Chlorination: Treatment of a hydroxyl precursor with phosphoryl trichloride (POCl3_3) at elevated temperatures .

  • Esterification: Subsequent neutralization and purification via column chromatography .

A proposed route for the target compound could involve:

  • Selective trifluoromethylation at position 3 using CF3_3Cu or similar reagents.

  • Chlorination at position 6 using POCl3_3 or N-chlorosuccinimide.

  • Esterification with ethanol under acidic conditions.

Challenges in Isomer-Specific Synthesis

Positioning substituents at the 3- and 6-positions introduces steric and electronic challenges distinct from the more common 5-CF3_3/6-Cl derivatives. Industrial catalogs (e.g., ISKweb) highlight the prevalence of 2- and 4-position CF3_3 groups in commercial pyridine derivatives, suggesting that 3-substitution may require specialized directing groups or catalysts .

Physicochemical Properties and Reactivity

Stability and Solubility

  • Thermal Stability: Analogous compounds decompose above 200°C, with -CF3_3 groups enhancing thermal resistance .

  • Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic -CF3_3 group.

Spectroscopic Data (Hypothetical)

  • 1^1H NMR: Expected signals include:

    • δ 1.35 ppm (triplet, -OCH2_2CH3_3)

    • δ 4.40 ppm (quartet, -OCH2_2CH3_3)

    • δ 8.10–8.80 ppm (pyridine ring protons) .

  • 19^{19}F NMR: A singlet near δ -60 ppm for the -CF3_3 group.

Applications in Pharmaceutical and Agrochemical Research

Pharmaceutical Intermediates

Ethyl 6-chloro-3-(trifluoromethyl)picolinate may serve as a precursor for:

  • Kinase Inhibitors: The -CF3_3 group improves binding affinity to ATP pockets in kinase targets.

  • Anti-inflammatory Agents: Structural analogs show COX-2 inhibition via hydrophobic interactions.

Agrochemical Development

  • Herbicides: Chlorine and -CF3_3 substituents enhance phytotoxicity and environmental persistence .

  • Insecticides: Pyridine derivatives disrupt nicotinic acetylcholine receptors in pests .

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